molecular formula C29H32N2O6 B12153176 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12153176
M. Wt: 504.6 g/mol
InChI Key: KINARSZKAHSFHN-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

    Formation of the Pyrrol-2-one Core: The initial step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using an oxidizing agent.

    Incorporation of the Methylfuran-2-ylcarbonyl Group: This step involves the acylation of the pyrrol-2-one ring with a methylfuran-2-ylcarbonyl chloride in the presence of a base.

    Attachment of the Methylphenoxyethoxyphenyl Group: The final step involves the etherification of the pyrrol-2-one ring with a methylphenoxyethoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Alkyl halides, acyl halides

    Acid/Base Catalysts: HCl, NaOH

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may interact with various biological targets, leading to potential therapeutic applications.

    Medicine: Due to its complex structure, this compound may have potential as a drug candidate. Research could focus on its efficacy, safety, and mechanism of action in treating various diseases.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s various functional groups may allow it to interact with multiple targets, resulting in a range of biological effects.

Comparison with Similar Compounds

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds to highlight its uniqueness:

    1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: This compound lacks the methylphenoxyethoxyphenyl group, which may result in different chemical and biological properties.

    1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-chlorophenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one: The presence of a chlorophenoxy group instead of a methylphenoxy group may alter the compound’s reactivity and biological activity.

    1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one: The methoxy group may influence the compound’s solubility and interactions with biological targets.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the compound for specific applications.

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one

InChI

InChI=1S/C29H32N2O6/c1-19-7-5-6-8-23(19)36-18-17-35-22-12-10-21(11-13-22)26-25(27(32)24-14-9-20(2)37-24)28(33)29(34)31(26)16-15-30(3)4/h5-14,26,33H,15-18H2,1-4H3

InChI Key

KINARSZKAHSFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

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